molecular formula C10H9F4NO2 B11734042 (3S)-3-amino-3-[2-fluoro-3-(trifluoromethyl)phenyl]propanoic acid

(3S)-3-amino-3-[2-fluoro-3-(trifluoromethyl)phenyl]propanoic acid

Katalognummer: B11734042
Molekulargewicht: 251.18 g/mol
InChI-Schlüssel: HBKNFIAJLRDAQA-ZETCQYMHSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(3S)-3-amino-3-[2-fluoro-3-(trifluoromethyl)phenyl]propanoic acid: is a synthetic organic compound that features a trifluoromethyl group and a fluorinated aromatic ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of (3S)-3-amino-3-[2-fluoro-3-(trifluoromethyl)phenyl]propanoic acid typically involves multiple steps, starting from commercially available precursors. . The reaction conditions often require the use of strong bases and controlled temperatures to ensure the desired product is obtained.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and high-throughput screening can be employed to streamline the production process.

Analyse Chemischer Reaktionen

Types of Reactions: (3S)-3-amino-3-[2-fluoro-3-(trifluoromethyl)phenyl]propanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Catalysts such as palladium on carbon (Pd/C) are often used for hydrogenation reactions.

    Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions, often under basic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while substitution reactions can produce a variety of functionalized compounds.

Wissenschaftliche Forschungsanwendungen

Chemistry: In chemistry, (3S)-3-amino-3-[2-fluoro-3-(trifluoromethyl)phenyl]propanoic acid is used as a building block for the synthesis of more complex molecules.

Biology and Medicine: In biological and medical research, this compound is investigated for its potential as a pharmaceutical intermediate. The presence of the trifluoromethyl group can improve the bioavailability and metabolic stability of drug candidates .

Industry: In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings, where its fluorinated structure imparts desirable properties such as hydrophobicity and chemical resistance .

Wirkmechanismus

The mechanism of action of (3S)-3-amino-3-[2-fluoro-3-(trifluoromethyl)phenyl]propanoic acid involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to target proteins or enzymes, potentially leading to inhibitory or modulatory effects . The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Uniqueness: What sets (3S)-3-amino-3-[2-fluoro-3-(trifluoromethyl)phenyl]propanoic acid apart is its specific combination of an amino group, a fluorinated aromatic ring, and a trifluoromethyl group. This unique structure provides distinct chemical and biological properties, making it valuable for specialized applications in various fields.

Eigenschaften

Molekularformel

C10H9F4NO2

Molekulargewicht

251.18 g/mol

IUPAC-Name

(3S)-3-amino-3-[2-fluoro-3-(trifluoromethyl)phenyl]propanoic acid

InChI

InChI=1S/C10H9F4NO2/c11-9-5(7(15)4-8(16)17)2-1-3-6(9)10(12,13)14/h1-3,7H,4,15H2,(H,16,17)/t7-/m0/s1

InChI-Schlüssel

HBKNFIAJLRDAQA-ZETCQYMHSA-N

Isomerische SMILES

C1=CC(=C(C(=C1)C(F)(F)F)F)[C@H](CC(=O)O)N

Kanonische SMILES

C1=CC(=C(C(=C1)C(F)(F)F)F)C(CC(=O)O)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.